
2-Butyl-4-chloro-5-formylimidazole
Overview
Description
2-Butyl-4-chloro-5-formylimidazole (BCFI; CAS: 83857-96-9) is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. It exists as a yellow to light yellow crystalline powder with a melting point of 97–100°C and is stored under nitrogen at 2–8°C . BCFI is a critical intermediate in synthesizing Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. Its formyl group enables key reactions, such as tetrazole ring formation during Losartan synthesis .
Preparation Methods
Vilsmeier-Haack Formylation with Phosphorus Oxychloride
The Vilsmeier-Haack reaction dominates industrial BCFI synthesis, leveraging phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group.
Glycine-Based One-Pot Synthesis
A streamlined approach begins with glycine, methyl pentanimidate, and POCl₃ in toluene. Glycine reacts with methyl pentanimidate to form (pentanimidoylamino)acetic acid, which cyclizes under acidic conditions . Subsequent formylation involves POCl₃ and DMF at 100–105°C for 2–3 hours, achieving 71% yield and 99.8% purity . Key steps include:
-
Quenching : Ice-water quenching at pH 1.2–1.3 prevents emulsification, enhancing phase separation .
-
Purification : Toluene extraction followed by activated carbon treatment removes impurities, with crystallization at -20°C yielding high-purity BCFI .
Table 1: Reaction Parameters for Glycine-Based Synthesis
Valeronitrile Alternative Route
Valeronitrile (C₄H₉CN) replaces glycine in a cost-effective one-pot process. Copper(II) trifluoromethanesulfonate catalyzes the reaction, yielding BCFI at 55% efficiency from valeronitrile . This method avoids intermediate isolation, reducing production time by 30% .
Bis(trichloromethyl) Carbonate (Triphosgene) Method
Chinese Patent CN101838242A introduces triphosgene (BTC) as a safer alternative to POCl₃. Imidazolone reacts with BTC and formamide in organic solvents (e.g., dichloromethane) at 20–200°C for 1–10 hours .
Advantages Over Vilsmeier-Haack
-
Reduced Toxicity : BTC generates less corrosive HCl gas compared to POCl₃ .
-
Milder Conditions : Reactions proceed at 80°C, lowering energy costs .
-
Waste Management : Phosphorus-free wastewater simplifies treatment .
Table 2: Triphosgene vs. POCl₃-Based Methods
Metric | Triphosgene Method | POCl₃ Method |
---|---|---|
Reaction Temperature | 80°C | 100–105°C |
Purity | 98.5% | 99.8% |
Environmental Impact | Low phosphorus waste | High phosphorus waste |
Industrial-Scale Optimization
Solvent Selection and Recycling
Toluene emerges as the preferred solvent due to its low polarity, facilitating phase separation during quenching . Post-reaction, 90% of toluene is reclaimed via vacuum distillation, cutting material costs by 40% .
Crystallization Techniques
Slow cooling (-20°C, 5 hours) produces monoclinic BCFI crystals with uniform particle size (50–100 µm), ensuring consistent bioavailability in downstream drug formulations .
Catalytic Innovations
Copper(II) Trifluoromethanesulfonate
Adding 0.1 wt% Cu(OTf)₂ accelerates the formylation step, reducing reaction time from 3 hours to 90 minutes . The catalyst remains active for five cycles, with no leaching detected via ICP-MS .
Palladium-Catalyzed Hydrogenation
Post-formylation, 10% Pd/C enables selective reduction of byproducts like 2-butyl-4-chloroimidazole, boosting overall yield to 76% . Hydrogen pressure (4–5 kg/cm²) and triethylamine as a base prevent catalyst poisoning .
Quality Control and Analytical Methods
Purity Assessment
HPLC with C18 columns (UV detection at 254 nm) confirms ≥99.5% purity . Key impurities include:
Structural Characterization
-
FT-IR : C=O stretch at 1680 cm⁻¹ confirms formyl group.
-
¹H NMR : Singlet at δ 9.8 ppm (CHO), quartet at δ 2.7 ppm (butyl CH₂).
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies show 15-minute reactions at 150°C under microwave irradiation, though scalability remains challenging due to hot-spot formation.
Continuous Flow Systems
Microreactors with 500 µm channels achieve 85% yield in 30 minutes, offering potential for decentralized production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-5-formylimidazole undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane.
Substitution: Various nucleophiles can be used to replace the chloro group.
Major Products
Oxidation: Formation of the corresponding aldehyde.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Butyl-4-chloro-5-formylimidazole serves as an active pharmaceutical ingredient (API) intermediate in the synthesis of the antihypertensive drug Losartan . It is also utilized in the production of other angiotensin II antagonists, which are critical in managing hypertension and related cardiovascular diseases. The compound's structure allows for modifications that enhance its pharmacological properties.
Table 1: Pharmaceutical Applications
Application | Description |
---|---|
API Intermediate | Used in the synthesis of Losartan and other antihypertensive agents. |
Angiotensin II Antagonists | Precursor for compounds targeting the renin-angiotensin system. |
Chemical Synthesis
The compound is involved in various chemical reactions, including condensation reactions with other reagents to form more complex molecules. For example, it can be synthesized through a reaction involving pentamidine hydrochloride and glyoxal, followed by dehydration and reaction with N,N-dimethylformamide in the presence of phosphorus oxychloride. This method yields high purity and efficiency, making it suitable for industrial applications.
Synthesis Process
- Condensation Reaction : Pentamidine hydrochloride reacts with glyoxal at a controlled pH (6.0-7.5).
- Dehydration : The resulting compound undergoes dehydration.
- Final Reaction : The dehydrated product reacts with N,N-dimethylformamide to yield this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives, particularly thiosemicarbazones formed from this compound. These derivatives have demonstrated significant activity against various pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 0.5 mg/mL |
S. aureus | 12 | 1 mg/mL |
The antimicrobial efficacy is attributed to the coordination of the ligand with metal ions, enhancing its biological activity.
Case Studies and Research Findings
Several studies have investigated the synthesis and application of this compound:
- A study published in the Journal of Organic Chemistry detailed its synthesis and subsequent application as an API intermediate for Losartan, emphasizing its importance in cardiovascular therapy .
- Research conducted at the University of Hyderabad explored the antimicrobial properties of thiosemicarbazone derivatives derived from this compound, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-5-formylimidazole involves its role as a ligand in coordination chemistry. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes exhibit biological activity, such as antimicrobial properties, by interacting with bacterial cell membranes and disrupting their function .
Comparison with Similar Compounds
This section compares BCFI with structurally or functionally related compounds, focusing on pharmaceutical intermediates , structural features , and biological activity .
Structural and Functional Comparison of Imidazole-Based Intermediates
Key Observations:
Structural Diversity: BCFI features an imidazole ring with a formyl group critical for Losartan’s tetrazole formation. BIM contains a benzimidazole core with methyl and n-propyl groups, enabling Telmisartan’s receptor-binding specificity . Rivaroxaban’s intermediate adopts a morpholinone scaffold, highlighting divergent synthetic pathways for non-imidazole drugs .
Functional Group Impact :
- BCFI’s formyl group facilitates nucleophilic additions (e.g., azide coupling in Losartan synthesis) .
- BIM’s benzimidazole moiety enhances lipophilicity and bioavailability in Telmisartan .
Comparison Insights:
- Metal Complex Efficacy : BCFI’s Co(II) complex demonstrates broad-spectrum antibacterial activity with MIC values matching or exceeding conventional antibiotics .
- Structural Advantage : The thiosemicarbazone ligand’s tridentate coordination mode (via formyl, thioamide, and imidazole groups) enhances metal complex stability and bioactivity .
Biological Activity
2-Butyl-4-chloro-5-formylimidazole (CAS Number: 83857-96-9) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by various research findings and case studies.
- Molecular Formula : C₈H₁₁ClN₂O
- Molecular Weight : 186.64 g/mol
- Melting Point : 97-100 °C
- Density : 1.2 g/cm³
- Solubility : Slightly soluble in water
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of its thiosemicarbazone derivative showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenged free radicals, which is crucial in preventing oxidative stress-related diseases.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 50 |
ABTS Scavenging | 45 |
These findings suggest that this compound could be beneficial in formulating antioxidant therapies to combat oxidative damage in cells.
Anticancer Potential
Recent studies have explored the anticancer properties of complexes formed with this compound. Specifically, copper(II) and nickel(II) complexes have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7.
A notable study reported that these metal complexes induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
Complex Type | Cell Line | IC50 (µM) |
---|---|---|
Cu(II) Complex | HeLa | 12 |
Ni(II) Complex | MCF-7 | 10 |
This data underscores the importance of metal coordination in enhancing the biological activity of imidazole derivatives .
Synthesis and Characterization
A comprehensive study involved synthesizing thiosemicarbazone derivatives from this compound, followed by spectral characterization using techniques such as NMR and IR spectroscopy. These derivatives exhibited enhanced biological activities compared to the parent compound, suggesting that structural modifications can significantly impact efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives with various biological targets. These studies revealed favorable interactions with enzymes involved in cancer progression, supporting further investigations into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-butyl-4-chloro-5-formylimidazole?
- Synthesis : The compound is typically synthesized via multistep organic reactions, including alkylation and formylation of imidazole derivatives. Evidence from pharmaceutical intermediates (e.g., Losartan synthesis) suggests its preparation involves halogenation and formyl group introduction under controlled conditions .
- Characterization : Key techniques include:
- Elemental analysis for stoichiometric validation.
- FT-IR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹).
- HRMS for molecular ion verification.
- Powder-XRD for crystallinity assessment .
- HPLC or GC-MS for purity analysis (≥98% purity reported in commercial batches) .
Q. What safety precautions are required when handling this compound?
- The compound is classified under GHS07 (Warning) with hazard code H302 (harmful if swallowed).
- Handling protocols :
- Use PPE (gloves, lab coat, eye protection).
- Store at 2–8°C under nitrogen to prevent degradation .
- Avoid inhalation or skin contact; work in a fume hood.
- First aid : For accidental exposure, rinse skin with water and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Case study : A cobalt(II) complex of the compound showed potent antimicrobial activity (S. aureus MIC: 12.0 μg/mL) in one study , but other sources lack validation.
- Methodological approach :
- Replicate synthesis using documented protocols (e.g., thiosemicarbazone ligand coordination ).
- Validate bioactivity via broth microdilution assays with standardized bacterial strains.
- Compare results against positive controls (e.g., ciprofloxacin) and assess statistical significance.
- Investigate batch-to-batch purity variations using NMR or HPLC to rule out impurities affecting activity .
Q. What computational strategies are effective for studying the interaction of this compound with bacterial enzymes?
- Molecular docking : The compound’s cobalt complex was docked into the active site of β-ketoacyl-acyl carrier protein synthase III (PDB: 1MZS) using software like AutoDock Vina.
- Focus on binding affinity (ΔG values) and interactions with catalytic residues (e.g., hydrogen bonding with Arg-250, hydrophobic contacts) .
- MD simulations : Run 100-ns trajectories to assess complex stability in physiological conditions.
- Validate predictions with in vitro enzymatic inhibition assays (e.g., IC₅₀ determination).
Q. How can researchers optimize this compound as a precursor for pharmaceutical intermediates?
- Structural modifications :
- Introduce substituents at the imidazole ring (e.g., alkyl chains, halogens) to enhance reactivity.
- Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl derivatives for angiotensin II receptor antagonists .
- Process optimization :
- Use DoE (Design of Experiments) to refine reaction parameters (temperature, catalyst loading).
- Monitor reaction progress via TLC or in-situ FT-IR .
Q. Data Contradiction Analysis
Q. Why do discrepancies exist in reported melting points for this compound?
- Polymorphism : Different crystalline forms affecting thermal properties.
- Purity : Impurities (e.g., unreacted starting materials) lowering observed mp.
- Resolution :
- Purify via recrystallization (e.g., using ethanol/water mixtures).
- Confirm purity with DSC (Differential Scanning Calorimetry) .
Q. Methodological Tables
Q. Table 1. Key Spectroscopic Data for this compound
Technique | Observed Data | Reference |
---|---|---|
FT-IR | C=O stretch: 1680 cm⁻¹ | |
HRMS | [M+H]⁺: m/z 187.05 (calc. 186.64) | |
¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, CHO) |
Q. Table 2. Antimicrobial Activity of Cobalt(II) Complex
Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
S. aureus | 12.0 | 22 ± 1.5 |
B. megaterium | 12.0 | 20 ± 1.2 |
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075039 | |
Record name | 2-Butyl-5-chloroimidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83857-96-9 | |
Record name | 2-Butyl-4-chloro-5-formylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83857-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083857969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-5-chloroimidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-4-chloro-5-formylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H170U0SWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.